REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:23]=[C:24]([Cl:26])[CH:25]=1)[CH2:5][O:6][C:7]([NH:9][CH:10]1[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1)=[O:8].Cl>O1CCOCC1>[NH:13]1[CH2:14][CH2:15][CH:10]([NH:9][C:7](=[O:8])[O:6][CH2:5][C:4]2[CH:3]=[C:2]([Cl:1])[CH:25]=[C:24]([Cl:26])[CH:23]=2)[CH2:11][CH2:12]1
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Name
|
|
Quantity
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2.01 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(COC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)C=C(C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.61 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.246 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
No further purification
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Type
|
CUSTOM
|
Details
|
the material was dried
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)NC(OCC1=CC(=CC(=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |